5-(Chloromethyl)-2-ethoxy-1,3-thiazole
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Description
Scientific Research Applications
Versatile Building Block in Synthesis
5-(Chloromethyl)-2-ethoxy-1,3-thiazole is a versatile building block in the synthesis of new chemical compounds. For example, 5-Ethoxymethylidene-4-thioxo-2-thiazolidinone, a related compound, has been utilized in the creation of thiopyrano[2,3-d]thiazole derivatives for medicinal chemistry. These derivatives have shown significant antitumor and moderate antiviral activity (Atamanyuk et al., 2014).
Antifungal Applications
Compounds derived from this compound, like some 5-substituted-1,2,4-thiadiazoles, have been synthesized for potential use as soil fungicides (Narayanan et al., 1966).
Physical and Chemical Properties
The physical and chemical properties of 2-chloro-5-chloromethyl-1,3-thiazole, a closely related compound, are significant in the field of chemical raw materials. Its application areas, market prospects, and synthesis routes from different raw materials have been discussed in detail (Huang Jin-yan, 2010).
Role in Fungicide Action
Etridiazole, a fungicide with a structure related to this compound, has been shown to impair the growth of fungi by interfering with mitochondrial function, indicating potential pathways of action for related compounds (Radzuhn & Lyr, 1984).
Photodegradation in Water Treatment
Studies on etridiazole, a similar compound, indicate its photodegradation in water treatment processes. Understanding these processes can inform the environmental impact and management of related thiazole compounds (Liu et al., 2009).
Synthesis of Biologically Active Compounds
Thiazole compounds, such as this compound, serve as intermediates in synthesizing various biologically active compounds, such as thiazole carboxylic acids (Yuanbiao et al., 2016).
Properties
IUPAC Name |
5-(chloromethyl)-2-ethoxy-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNOS/c1-2-9-6-8-4-5(3-7)10-6/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYAYSXEFVSKQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(S1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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